molecular formula C14H10ClNO2S B13929369 5-Chlorosulfonyl-2-phenylindole

5-Chlorosulfonyl-2-phenylindole

Cat. No.: B13929369
M. Wt: 291.8 g/mol
InChI Key: QOFDCPXWMNFAFN-UHFFFAOYSA-N
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Description

5-Chlorosulfonyl-2-phenylindole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The presence of the chlorosulfonyl group in this compound adds to its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 5-Chlorosulfonyl-2-phenylindole typically involves the chlorosulfonation of 2-phenylindole. This reaction is carried out under strongly acidic conditions, often using chlorosulfonic acid (ClSO3H) as the reagent . The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced at the 5-position of the indole ring . The reaction conditions usually require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

5-Chlorosulfonyl-2-phenylindole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

5-Chlorosulfonyl-2-phenylindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorosulfonyl-2-phenylindole involves its interaction with various molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. This reactivity is exploited in the design of drugs and other bioactive compounds .

Comparison with Similar Compounds

Similar compounds to 5-Chlorosulfonyl-2-phenylindole include other chlorosulfonyl-substituted indoles and phenylindoles. These compounds share similar reactivity patterns but differ in their specific biological activities and applications. For example, 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives have shown potent antiviral activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of new molecules and the exploration of biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C14H10ClNO2S

Molecular Weight

291.8 g/mol

IUPAC Name

2-phenyl-1H-indole-5-sulfonyl chloride

InChI

InChI=1S/C14H10ClNO2S/c15-19(17,18)12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H

InChI Key

QOFDCPXWMNFAFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)Cl

Origin of Product

United States

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